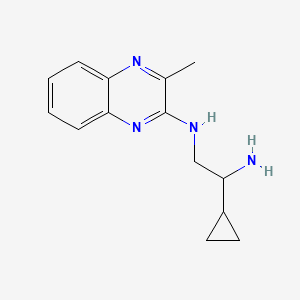
4-methoxy-4-methyl-N-(1,3-thiazol-4-ylmethyl)pentan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-4-methyl-N-(1,3-thiazol-4-ylmethyl)pentan-2-amine, also known as mexedrone, is a synthetic cathinone that belongs to the class of designer drugs. It is a stimulant that has gained popularity among recreational drug users due to its psychoactive effects. In recent years, mexedrone has also attracted the attention of researchers due to its potential therapeutic applications.
Mecanismo De Acción
Mexedrone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in the regulation of mood, motivation, and attention. By inhibiting the reuptake of these neurotransmitters, 4-methoxy-4-methyl-N-(1,3-thiazol-4-ylmethyl)pentan-2-amine increases their availability in the synaptic cleft, leading to an increase in their effects on the postsynaptic neuron.
Biochemical and Physiological Effects:
Mexedrone has been shown to increase locomotor activity and induce hyperthermia in animal models. It also increases the release of dopamine, norepinephrine, and serotonin in the brain. Mexedrone has been reported to have a lower toxicity profile compared to other synthetic cathinones, such as methamphetamine and mephedrone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mexedrone has several advantages as a research tool. It is relatively easy to synthesize and has a lower toxicity profile compared to other synthetic cathinones. However, it also has some limitations. The effects of 4-methoxy-4-methyl-N-(1,3-thiazol-4-ylmethyl)pentan-2-amine on humans are not well understood, and there is limited information on its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
Future research on 4-methoxy-4-methyl-N-(1,3-thiazol-4-ylmethyl)pentan-2-amine may focus on its potential therapeutic applications, such as its effects on depression, anxiety, and ADHD. It may also be studied for its potential as a cognitive enhancer. Further studies are needed to determine the long-term effects of 4-methoxy-4-methyl-N-(1,3-thiazol-4-ylmethyl)pentan-2-amine use and its potential for abuse. Additionally, research may focus on developing new synthesis methods for 4-methoxy-4-methyl-N-(1,3-thiazol-4-ylmethyl)pentan-2-amine and its analogs.
Métodos De Síntesis
Mexedrone can be synthesized using various methods. One of the most common methods is the reaction of 4-methylpropiophenone with thioacetamide in the presence of sodium hydroxide. The resulting intermediate is then reacted with 4-methoxyphenylacetic acid to obtain 4-methoxy-4-methyl-N-(1,3-thiazol-4-ylmethyl)pentan-2-amine.
Aplicaciones Científicas De Investigación
Mexedrone has been studied for its potential therapeutic applications in the treatment of various disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has been shown to have anxiolytic and antidepressant effects in animal models, and it may also improve cognitive function in individuals with ADHD.
Propiedades
IUPAC Name |
4-methoxy-4-methyl-N-(1,3-thiazol-4-ylmethyl)pentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2OS/c1-9(5-11(2,3)14-4)12-6-10-7-15-8-13-10/h7-9,12H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXRTBCQZDHGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)OC)NCC1=CSC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-4-methyl-N-(1,3-thiazol-4-ylmethyl)pentan-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B7577236.png)
![4,6-Dimethyl-2-[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7577241.png)
![3-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577245.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7577251.png)
![3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577252.png)
![3-[2-(2-Ethylbutanoylamino)ethyl]benzoic acid](/img/structure/B7577255.png)

![5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7577262.png)
![3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577269.png)



![2-[4-(1,3-Thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7577306.png)
